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Compound of Interest

Compound Name: Methylbutynol

Cat. No.: B8815637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic
Resonance (NMR) chemical shifts for 2-methyl-3-butyn-2-ol, commonly known as
methylbutynol. This document details the experimentally observed chemical shifts, provides a
detailed protocol for obtaining quantitative 13C NMR data, and visually represents the
molecular structure and its corresponding spectral data.

13C NMR Chemical Shift Data of 2-Methyl-3-butyn-2-
ol

The 13C NMR spectrum of 2-methyl-3-butyn-2-ol exhibits four distinct signals, corresponding to
the four unique carbon environments within the molecule. The chemical shifts, recorded in
deuterated chloroform (CDCI3), are summarized in the table below. The assignments are
based on established principles of 13C NMR spectroscopy where carbons attached to
electronegative atoms and carbons of alkynes show characteristic downfield shifts.
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Carbon Atom Chemical Environment Chemical Shift (8) in ppm
c1 Methyl (CH3) 31.4
Cc2 Quaternary alcohol (C-OH) 65.2
c3 Alkynyl (C=C-H) 88.9
C4 Alkynyl (C=C-H) 70.1

Solvent: CDCI3. Data sourced from SpectraBase.[1]

Experimental Protocol for Quantitative 13C NMR
Spectroscopy

This section outlines a detailed methodology for acquiring a quantitative 13C NMR spectrum of
a liquid sample such as 2-methyl-3-butyn-2-ol.

2.1. Sample Preparation

Sample Purity: Ensure the 2-methyl-3-butyn-2-ol sample is of high purity to avoid
interference from impurity signals.

Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Deuterated
chloroform (CDCI3) is a common choice for non-polar to moderately polar organic
molecules.

Concentration: For a quantitative 13C NMR spectrum, a higher concentration is generally
preferred to obtain a good signal-to-noise ratio in a reasonable time. A typical concentration
range is 50-100 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent.

Internal Standard (Optional): For precise quantification, an internal standard with a known
concentration and a single, well-resolved 13C NMR signal that does not overlap with the
analyte signals can be added. Tetramethylsilane (TMS) is often used as a chemical shift
reference (0O ppm) but is not ideal for quantification due to its volatility.

Sample Filtration: Filter the final solution through a small plug of glass wool in a Pasteur
pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can
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degrade the spectral resolution.

o Degassing (Optional): For samples sensitive to oxidation or for very precise measurements,
degassing the sample by several freeze-pump-thaw cycles can remove dissolved
paramagnetic oxygen, which can affect relaxation times and line widths.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a quantitative 13C NMR experiment on a
modern NMR spectrometer (e.g., Bruker Avance series).

Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling
(e.g., zgig on Bruker instruments) should be used. This pulse sequence decouples protons
during acquisition to simplify the spectrum to single lines for each carbon, while keeping the
decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE),
which can lead to non-quantitative signal intensities.

Spectrometer Frequency: While spectra can be acquired on instruments of various field
strengths (e.g., 300, 400, 500 MHz for *H), higher fields will provide better signal dispersion
and sensitivity for 13C.

Acquisition Time (at): Typically set between 1 to 2 seconds to ensure good digital resolution.

Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The delay should
be at least 5 times the longest longitudinal relaxation time (T1) of any carbon nucleus in the
molecule. For quaternary carbons, T1 values can be long (several seconds to minutes). A
conservative relaxation delay of 30-60 seconds is often a good starting point for small
molecules.

Pulse Width/Angle: A 90° pulse angle maximizes the signal for a single scan.

Spectral Width (sw): A typical spectral width for 13C NMR is 200-250 ppm to ensure all
carbon signals are captured.

Number of Scans (ns): The number of scans will depend on the sample concentration and
the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to
a few thousand scans may be required.
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o Temperature: Maintain a constant and well-calibrated temperature throughout the
experiment, typically 298 K (25 °C).

2.3. Data Processing

o Fourier Transformation: Apply an exponential multiplication with a line broadening factor of
0.3 to 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

e Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line
shape.

» Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across
the spectrum.

 Integration: Integrate the well-resolved signals corresponding to each carbon atom. The
integral values will be directly proportional to the number of carbon nuclei contributing to
each signal.

Visualizations

The following diagrams illustrate the molecular structure of 2-methyl-3-butyn-2-ol and the
relationship between its carbon atoms and their respective 13C NMR chemical shifts.
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Molecular Structure of 2-Methyl-3-butyn-2-ol
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Caption: Molecular structure of 2-methyl-3-butyn-2-ol with carbon numbering.
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13C NMR Chemical Shift Assignments for 2-Methyl-3-butyn-2-ol
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Caption: Correlation of carbon atoms in 2-methyl-3-butyn-2-ol to their 13C NMR chemical
shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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